molecular formula C13H13P B073815 Methyldiphenylphosphine CAS No. 1486-28-8

Methyldiphenylphosphine

Cat. No.: B073815
CAS No.: 1486-28-8
M. Wt: 200.22 g/mol
InChI Key: UJNZOIKQAUQOCN-UHFFFAOYSA-N
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Description

Methyldiphenylphosphine is an organophosphine compound with the chemical formula CH₃(C₆H₅)₂P. It is a colorless, viscous liquid that is often used as a ligand in metal phosphine complexes. This compound is part of a series of phosphines that include various substitutions on the phosphorus atom, making it a versatile reagent in organic and inorganic chemistry .

Mechanism of Action

Target of Action

Methyldiphenylphosphine, with the formula CH3(C6H5)2P, is an organophosphine compound . It is often employed as a ligand in metal phosphine complexes . Therefore, its primary targets are the metal ions in these complexes.

Mode of Action

The interaction of this compound with its targets involves the formation of coordination bonds with metal ions. This results in changes in the electronic structure of the metal ion, which can influence the reactivity of the metal center in various chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal phosphine complex in which it is involved. These effects can range from catalyzing specific chemical reactions to influencing the electronic properties of the metal center .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldiphenylphosphine is typically synthesized by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent control of reaction parameters are common practices to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Methyldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyldiphenylphosphine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Methyldiphenylphosphine is compared with other similar phosphine compounds such as:

    Phenyldimethylphosphine: Similar in structure but with different substituents on the phosphorus atom.

    Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.

    Trimethylphosphine: Contains three methyl groups attached to the phosphorus atom.

Uniqueness: this compound’s unique combination of one methyl and two phenyl groups provides a balance of steric and electronic properties, making it a versatile ligand in various chemical reactions .

Properties

IUPAC Name

methyl(diphenyl)phosphane
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InChI

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
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InChI Key

UJNZOIKQAUQOCN-UHFFFAOYSA-N
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Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C13H13P
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DSSTOX Substance ID

DTXSID30164028
Record name Methyldiphenylphosphine
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Molecular Weight

200.22 g/mol
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Physical Description

Pale yellow liquid; [Alfa Aesar MSDS]
Record name Methyldiphenylphosphine
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CAS No.

1486-28-8
Record name Methyldiphenylphosphine
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Record name METHYLDIPHENYLPHOSPHINE
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